Tritium-labeled synthesis: The tritium-labeled compound was synthesized in two steps starting with C3H3I. The final product, (S)-3-(5-chloro-2-[OC3H3]methoxyphenyl-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one, was purified using chiral HPLC to isolate the desired enantiomer. This process resulted in a 4% radiochemical yield with a specific activity of 60 Ci/mmol. []
Carbon-14 labeled synthesis: The carbon-14 labeled compound, (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-[2,3-14C2]indol-2-one, was synthesized in a four-step process starting with diethyl [carboxylate-14C1,2] oxalate. Similar to the tritium-labeled synthesis, chiral HPLC was employed for purification, achieving a 20% radiochemical yield and a specific activity of 28.4 μCi/mg. []
Based on the provided papers, the main application of (S)-3-(5-Chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one is in research focused on post-stroke neuroprotection. [] The synthesis of 3H and 14C labeled forms allows researchers to track the compound's distribution, metabolism, and potential interactions within biological systems, ultimately contributing to a better understanding of its efficacy and safety profile for potential therapeutic applications. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2